molecular formula C17H26N2O6S B11127654 N-(1-methoxypropan-2-yl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide

N-(1-methoxypropan-2-yl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide

Cat. No.: B11127654
M. Wt: 386.5 g/mol
InChI Key: RNJJKGNRJCSIIN-UHFFFAOYSA-N
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Description

N-(1-METHOXYPROPAN-2-YL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE is a synthetic organic compound It is characterized by the presence of a methoxypropan-2-yl group, a methyl group, a morpholine-4-sulfonyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-METHOXYPROPAN-2-YL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE typically involves multiple steps:

    Formation of the phenoxyacetamide moiety: This can be achieved by reacting 2-methyl-4-(morpholine-4-sulfonyl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine.

    Introduction of the methoxypropan-2-yl group: This step involves the reaction of the intermediate product with 1-methoxypropan-2-amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-METHOXYPROPAN-2-YL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

N-(1-METHOXYPROPAN-2-YL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE may have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(1-METHOXYPROPAN-2-YL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-METHOXYPROPAN-2-YL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE: can be compared with other phenoxyacetamide derivatives or compounds containing morpholine-4-sulfonyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H26N2O6S

Molecular Weight

386.5 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)acetamide

InChI

InChI=1S/C17H26N2O6S/c1-13-10-15(26(21,22)19-6-8-24-9-7-19)4-5-16(13)25-12-17(20)18-14(2)11-23-3/h4-5,10,14H,6-9,11-12H2,1-3H3,(H,18,20)

InChI Key

RNJJKGNRJCSIIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)NC(C)COC

Origin of Product

United States

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